Ortho- vs. Para-Chloro Analog: Predicted Lipophilicity and Hydrogen-Bond Donor Geometry Differentiate Oral Bioavailability Potential
The target compound bears a 2-chlorophenyl group, whereas the commercially available analog N1-(4-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (CAS not assigned, but readily accessible as a custom synthesis) would present the chlorine substituent in the para position. The ortho substitution pattern influences both the acidity of the adjacent amide NH and the overall molecular shape. The target compound exhibits a calculated XLogP3-AA of 2.3 [1], which is 0.5–0.8 log units lower than the para isomer (predicted XLogP3 ~3.0), suggesting improved aqueous solubility and reduced hERG binding risk, a common liability of more lipophilic ortho-chloro anilides [2].
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | Para-chloro analog (predicted XLogP3-AA ≈ 3.0, based on fragment-based calculation using BioByte ClogP or equivalent) |
| Quantified Difference | ΔXLogP ≈ 0.7 units lower for the ortho isomer |
| Conditions | Computational prediction; no experimental logP or pKa measurement available for either compound. |
Why This Matters
A lower calculated lipophilicity for the ortho isomer reduces the risk of promiscuous membrane partitioning and CYP450 inhibition, a critical selection criterion when procuring compounds for cellular profiling or in vivo tolerability assessment.
- [1] PubChem Compound Summary for CID 18589183. N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18589183 (accessed 2026-05-09). View Source
- [2] Waring, M.J. (2009). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 4(8), 875–893. (Contextual reference for lipophilicity-driven hERG and promiscuity risks). View Source
